[3-(1-Methyl-1h-pyrazol-3-yl)phenyl]boronic acid
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Overview
Description
[3-(1-Methyl-1h-pyrazol-3-yl)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a 1-methyl-1H-pyrazol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Methyl-1h-pyrazol-3-yl)phenyl]boronic acid typically involves the reaction of 3-(1-methyl-1H-pyrazol-3-yl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions or the use of continuous flow reactors to enhance efficiency and yield . These methods aim to optimize reaction conditions, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[3-(1-Methyl-1h-pyrazol-3-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions may yield different substituted pyrazoles or phenyl derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like potassium carbonate . Reaction conditions vary depending on the desired product, with temperatures ranging from -78°C to 150°C and solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
Major products formed from these reactions include substituted pyrazoles, phenyl derivatives, and various heterocyclic compounds .
Scientific Research Applications
[3-(1-Methyl-1h-pyrazol-3-yl)phenyl]boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [3-(1-Methyl-1h-pyrazol-3-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity . This interaction is crucial in the design of enzyme inhibitors and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives like phenylboronic acid, 3-pyridylboronic acid, and 4-methylphenylboronic acid .
Uniqueness
What sets [3-(1-Methyl-1h-pyrazol-3-yl)phenyl]boronic acid apart is its unique substitution pattern, which imparts distinct reactivity and biological activity . The presence of the 1-methyl-1H-pyrazol-3-yl group enhances its ability to participate in diverse chemical reactions and interact with biological targets .
Properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-13-6-5-10(12-13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCVGIRUXJWSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN(C=C2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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